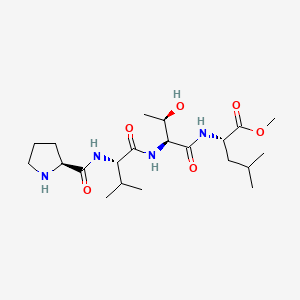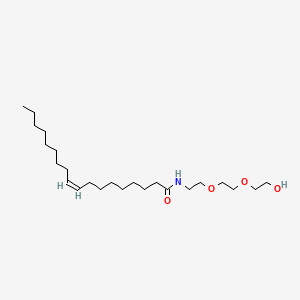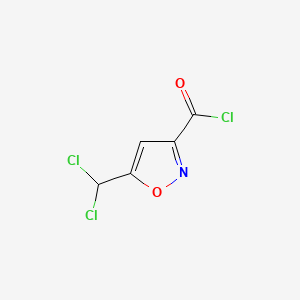
2,4-Xylidine-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Xylidine-d6: 2,4-Dimethylphenyl-d6-amine , is an isotopically labeled form of the organic compound 2,4-xylidine. It is an aromatic amine with unique properties that make it valuable for various scientific research endeavors. The compound is characterized by the presence of six deuterium atoms, which replace the hydrogen atoms in the benzene ring, giving it distinct characteristics compared to its non-deuterated counterpart .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2,4-Xylidine-d6 typically involves the deuteration of 2,4-xylidine. A common method is to react 2,4-xylidine with deuterium gas or heavy water under appropriate catalytic conditions. This process ensures the replacement of hydrogen atoms with deuterium atoms on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas or heavy water safely and efficiently. The reaction conditions are optimized to achieve high yields and purity of the deuterated compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Xylidine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amines.
Substitution: Formation of various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,4-Xylidine-d6 is extensively used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: The compound is employed in labeling proteins and other biomolecules for tracking and analysis.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: The compound finds applications in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,4-Xylidine-d6 involves the formation of a stable covalent bond with the target molecule. The nitrogen atom within the this compound molecule coordinates with the target molecule, creating a robust and stable covalent linkage. This stable bond is harnessed to label proteins and other biomolecules effectively, facilitating precise labeling and exploration of various biological entities .
Vergleich Mit ähnlichen Verbindungen
2,4-Xylidine: The non-deuterated form of 2,4-Xylidine-d6, used in similar applications but lacks the unique properties conferred by deuterium atoms.
2,6-Xylidine: Another isomer of xylidine with different substitution patterns on the benzene ring.
2,5-Xylidine: An isomer with substitutions at the 2 and 5 positions on the benzene ring
Uniqueness of this compound: The presence of deuterium atoms in this compound provides unique advantages, such as increased stability and distinct spectroscopic properties. These characteristics make it particularly valuable for research applications where precise labeling and tracking are required .
Eigenschaften
CAS-Nummer |
1071170-27-8 |
|---|---|
Molekularformel |
C8H11N |
Molekulargewicht |
127.22 |
IUPAC-Name |
2,4-bis(trideuteriomethyl)aniline |
InChI |
InChI=1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
CZZZABOKJQXEBO-WFGJKAKNSA-N |
SMILES |
CC1=CC(=C(C=C1)N)C |
Synonyme |
2,4-Dimethylaniline-d6; 1-Amino-2,4-dimethylbenzene-d6; 2,4-Dimethylaniline-d6; 2,4-Dimethylbenzenamine-d6; 2,4-Dimethylphenylamine-d6; 2,4-Xylylamine-d6; 4-Amino-1,3-dimethylbenzene-d6; 4-Amino-1,3-xylene-d6; NSC 7640-d6; m-Xylidine-d6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine](/img/structure/B591014.png)
![(3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole](/img/structure/B591017.png)



![1,6-Dimethyl-1,6-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B591025.png)

![1H-Pyrrolo[3,2,1-IJ]thiazolo[4,5-F]quinazoline](/img/structure/B591034.png)
